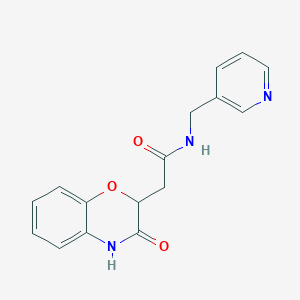![molecular formula C26H20FN3OS2 B12156153 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B12156153.png)
1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one , belongs to the class of thienopyrimidinones. Its chemical formula is C₃₂H₂₄FN₃O₂S₂ , and it has a molecular weight of approximately 565.7 g/mol .
Preparation Methods
Industrial Production: As of now, there is no widely reported industrial-scale production method for this compound. Research and development efforts may be ongoing to optimize its synthesis for larger-scale applications.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, although specific conditions remain undisclosed.
Substitution Reactions: It could participate in substitution reactions, where functional groups are replaced by other moieties.
Common Reagents and Conditions: Unfortunately, detailed information on common reagents and specific reaction conditions is not readily accessible.
Major Products: The major products formed during the reactions involving this compound would depend on the specific reaction type and conditions. Further research is needed to elucidate these details.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers may explore its potential as a drug candidate due to its unique structure.
Materials Science: Its properties could be investigated for applications in materials science.
Biological Activity: Studies might investigate its effects on cellular processes or biological targets.
Drug Discovery: It could serve as a starting point for developing novel therapeutics.
Pharmaceuticals: If proven effective, it may find applications in pharmaceutical formulations.
Agrochemicals: Its properties could be relevant for crop protection.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Further research is necessary to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While specific comparisons are challenging without detailed data, researchers may explore related compounds such as:
Properties
Molecular Formula |
C26H20FN3OS2 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C26H20FN3OS2/c1-16-12-21(17(2)30(16)20-10-8-19(27)9-11-20)23(31)14-33-26-24-22(18-6-4-3-5-7-18)13-32-25(24)28-15-29-26/h3-13,15H,14H2,1-2H3 |
InChI Key |
RGWMRXCMFXSATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12156072.png)
![1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12156078.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide](/img/structure/B12156081.png)
![N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B12156088.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12156100.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12156118.png)
![4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B12156122.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156123.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12156131.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12156141.png)
![N'-[(Z)-(3-bromophenyl)methylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12156147.png)
![Methyl 2-(1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenylpropanoyl}-4-piperidyl)acetate](/img/structure/B12156149.png)
